molecular formula C18H14Cl2FN3 B2526916 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1327207-08-8

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No.: B2526916
CAS No.: 1327207-08-8
M. Wt: 362.23
InChI Key: OKQPMEXSDFXOCR-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a chloro-fluoro-phenylamino group, an ethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro-Fluoro-Phenylamino Group: This step involves the nucleophilic aromatic substitution reaction where the chloro-fluoro-phenylamino group is introduced onto the quinoline core.

    Addition of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly as kinase inhibitors for cancer treatment.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for novel materials.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Erlotinib: Another quinazoline derivative with similar EGFR inhibitory activity.

    Afatinib: A quinazoline-based irreversible EGFR inhibitor.

Uniqueness

4-((3-Chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3.ClH/c1-2-11-3-6-17-14(7-11)18(12(9-21)10-22-17)23-13-4-5-16(20)15(19)8-13;/h3-8,10H,2H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQPMEXSDFXOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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